molecular formula C19H24N2O5S B7683959 N-(3-hydroxypropyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

N-(3-hydroxypropyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

Cat. No.: B7683959
M. Wt: 392.5 g/mol
InChI Key: XUMYVIPFXDPSKB-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxypropyl group, a phenylethylsulfamoyl group, and a phenoxyacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(3-hydroxypropyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-15(16-6-3-2-4-7-16)21-27(24,25)18-10-8-17(9-11-18)26-14-19(23)20-12-5-13-22/h2-4,6-11,15,21-22H,5,12-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMYVIPFXDPSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3-hydroxypropylamine: This can be achieved by the reduction of 3-hydroxypropionitrile using hydrogen gas in the presence of a suitable catalyst.

    Formation of 4-(1-phenylethylsulfamoyl)phenol: This intermediate can be synthesized by reacting 4-aminophenol with 1-phenylethylsulfonyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling 3-hydroxypropylamine with 4-(1-phenylethylsulfamoyl)phenol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The phenylethylsulfamoyl group can be reduced to form a simpler amine derivative.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide.

    Reduction: Formation of N-(3-hydroxypropyl)-2-[4-(1-phenylethylamino)phenoxy]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxypropyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the phenylethylsulfamoyl group can modulate the compound’s activity. The phenoxyacetamide moiety may enhance the compound’s stability and bioavailability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypropyl)-2-[4-(1-phenylethylamino)phenoxy]acetamide: A reduced derivative with similar structural features.

    N-(3-hydroxypropyl)-2-[4-(1-phenylethylsulfonyl)phenoxy]acetamide: An oxidized derivative with different chemical properties.

Uniqueness

N-(3-hydroxypropyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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